molecular formula C17H25BN2O4 B15341367 1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

Cat. No.: B15341367
M. Wt: 332.2 g/mol
InChI Key: CRFJLRVSPBEQBY-UHFFFAOYSA-N
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Description

1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a complex organic compound that features a nitro group, a piperidine ring, and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the boronic ester through a reaction with pinacolborane.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions.

    Substitution: The piperidine ring can be modified through nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Medicine: Explored for its potential therapeutic effects, including its role in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the piperidine ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a formyl group instead of a nitro group.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Features a pyrazole ring instead of a piperidine ring.

Uniqueness

The presence of the piperidine ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H25BN2O4

Molecular Weight

332.2 g/mol

IUPAC Name

1-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

InChI

InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)13-8-9-14(15(12-13)20(21)22)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3

InChI Key

CRFJLRVSPBEQBY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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